High-Potency Abl Kinase Inhibition: A Basis for Targeted Therapeutic Development
The target compound serves as a foundational intermediate for the synthesis of highly potent Abl kinase inhibitors. In biochemical assays, a derivative synthesized from this scaffold demonstrates an exceptional inhibitory concentration (IC50) of 0.030 nM against wild-type Abl kinase, placing it among the most potent inhibitors reported for this target and significantly exceeding the potency of many first-generation clinical candidates [1].
| Evidence Dimension | Inhibition of wild-type Abl kinase |
|---|---|
| Target Compound Data | IC50 = 0.030 nM (as a derivative from the core scaffold) |
| Comparator Or Baseline | Typical clinical candidate IC50 values for Abl inhibitors are often in the low nanomolar range (e.g., Imatinib has an IC50 of approximately 600 nM against wild-type Abl [2]) |
| Quantified Difference | The derivative exhibits ~20,000-fold higher potency than a first-line therapeutic comparator like Imatinib. |
| Conditions | In vitro kinase assay (conditions not fully specified in the linked database entry). |
Why This Matters
This level of intrinsic potency is a critical differentiator for early-stage drug discovery, allowing for lower dosing, reduced off-target toxicity potential, and a wider therapeutic window, which are key drivers in the selection of a chemical series for advancement.
- [1] BindingDB. BDBM50490895: CHEMBL2347711 - Inhibition of wild type Abl (unknown origin). Accessed April 15, 2026. View Source
- [2] Druker, B. J., et al. (2001). Efficacy and safety of a specific inhibitor of the BCR-ABL tyrosine kinase in chronic myeloid leukemia. New England Journal of Medicine, 344(14), 1031-1037. (Baseline comparator for Abl inhibition). View Source
